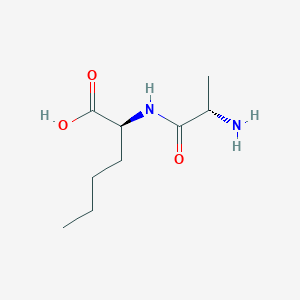
L-Alanyl-L-norleucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Alanyl-L-norleucine is a dipeptide composed of the amino acids L-alanine and L-norleucine. It has the molecular formula C9H18N2O3 and a molecular weight of 202.255 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Alanyl-L-norleucine can be synthesized through peptide coupling reactions. One common method involves the use of N-protected amino acids, which are then coupled using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA). The reaction typically occurs in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. These methods allow for the efficient and scalable production of the compound with high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
L-Alanyl-L-norleucine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4).
Substitution: The amino groups can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oximes, nitriles.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Applications De Recherche Scientifique
L-Alanyl-L-norleucine has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and stability.
Biology: Investigated for its role in protein structure and function, as well as its potential as a substrate for enzyme studies.
Medicine: Explored for its potential therapeutic applications, including as a component in drug delivery systems and as a bioactive peptide with potential health benefits.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of L-Alanyl-L-norleucine involves its interaction with specific molecular targets and pathways. As a dipeptide, it can be recognized and transported by peptide transporters in cells. Once inside the cell, it may be hydrolyzed by peptidases to release the constituent amino acids, which can then participate in various metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Alanyl-L-leucine: Similar structure but with leucine instead of norleucine.
L-Alanyl-L-valine: Similar structure but with valine instead of norleucine.
L-Alanyl-L-isoleucine: Similar structure but with isoleucine instead of norleucine.
Uniqueness
L-Alanyl-L-norleucine is unique due to the presence of the norleucine residue, which is an isomer of leucine. This structural difference can influence its biochemical properties and interactions, making it a valuable compound for specific research applications .
Propriétés
Numéro CAS |
3303-37-5 |
|---|---|
Formule moléculaire |
C9H18N2O3 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C9H18N2O3/c1-3-4-5-7(9(13)14)11-8(12)6(2)10/h6-7H,3-5,10H2,1-2H3,(H,11,12)(H,13,14)/t6-,7-/m0/s1 |
Clé InChI |
RSIYBPVKRVHPQK-BQBZGAKWSA-N |
SMILES isomérique |
CCCC[C@@H](C(=O)O)NC(=O)[C@H](C)N |
SMILES canonique |
CCCCC(C(=O)O)NC(=O)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



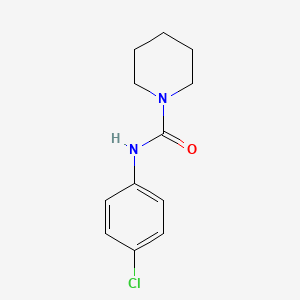
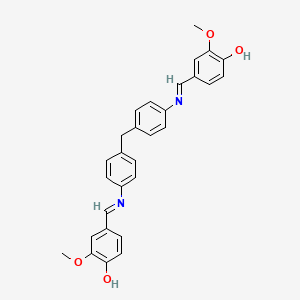

![N-[(E)-9-anthrylmethylidene]-3-bromoaniline](/img/structure/B15075107.png)
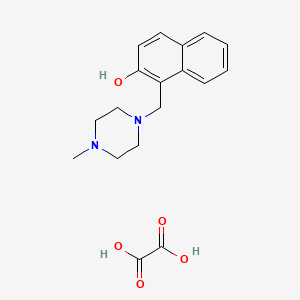

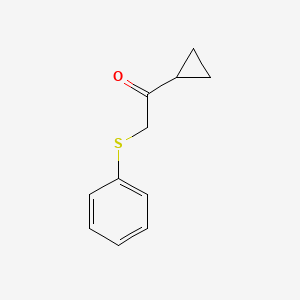
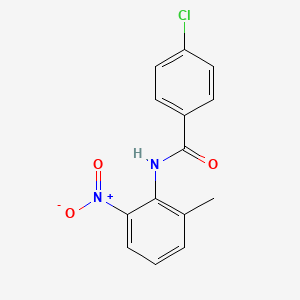

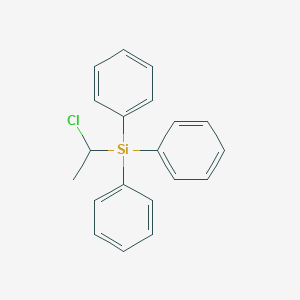
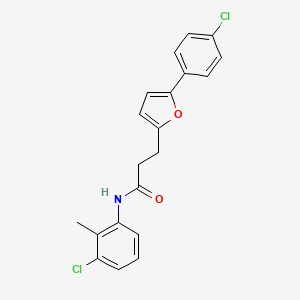
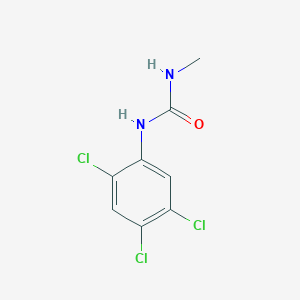
![2-phenylpyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B15075151.png)
